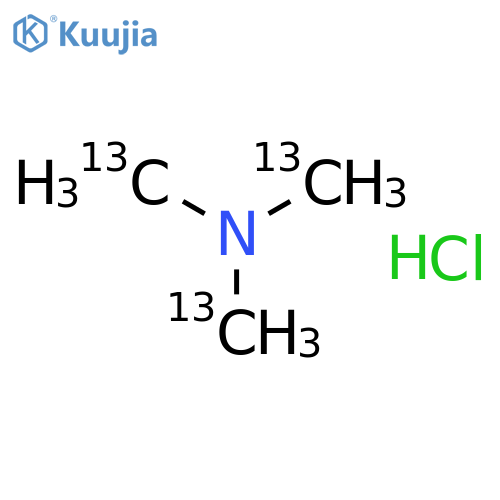Cas no 286013-00-1 (Trimethylamine-13C3 Hydrochloride)

286013-00-1 structure
商品名:Trimethylamine-13C3 Hydrochloride
Trimethylamine-13C3 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Trimethylamine-13C3 Hydrochloride
- N,N-di(methyl)methanamine,hydrochloride
- Trimethylamine-13C3
- N,N-Di((113C)methyl)(113C)methanamine;hydrochloride
- 286013-00-1
- Trimethyl-13C3-amine hydrochloride, 99 atom % 13C
- N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1)
- N,N-Di(methyl-13C2)methanamine-13C Hydrochloride
- DTXSID40745685
- Trimethylammonium chloride-13C3
- CS-0640832
- HY-W585905
-
- インチ: InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1,2+1,3+1;
- InChIKey: SZYJELPVAFJOGJ-HCULJTSZSA-N
- ほほえんだ: CN(C)C.Cl
計算された属性
- せいみつぶんしりょう: 98.0602415g/mol
- どういたいしつりょう: 98.0602415g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
Trimethylamine-13C3 Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T795808-500mg |
Trimethylamine-13C3 Hydrochloride |
286013-00-1 | 500mg |
$ 1694.00 | 2023-09-05 | ||
| TRC | T795808-250mg |
Trimethylamine-13C3 Hydrochloride |
286013-00-1 | 250mg |
$ 1080.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474398-10 mg |
Trimethylamine-13C3 Hydrochloride, |
286013-00-1 | 10mg |
¥2,858.00 | 2023-07-10 | ||
| TRC | T795808-25mg |
Trimethylamine-13C3 Hydrochloride |
286013-00-1 | 25mg |
$ 224.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474398-10mg |
Trimethylamine-13C3 Hydrochloride, |
286013-00-1 | 10mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AF63486-25mg |
TriMethylaMine-13C3 Hydrochloride |
286013-00-1 | 25mg |
$338.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63486-250mg |
TriMethylaMine-13C3 Hydrochloride |
286013-00-1 | 250mg |
$1170.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63486-500mg |
TriMethylaMine-13C3 Hydrochloride |
286013-00-1 | 500mg |
$1766.00 | 2024-04-20 |
Trimethylamine-13C3 Hydrochloride 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
286013-00-1 (Trimethylamine-13C3 Hydrochloride) 関連製品
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
